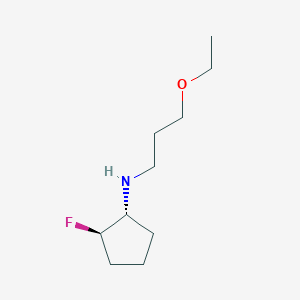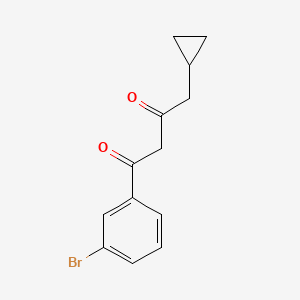![molecular formula C11H13F2NO B1485632 trans-2-{[(2,6-Difluorophenyl)methyl]amino}cyclobutan-1-ol CAS No. 1867310-93-7](/img/structure/B1485632.png)
trans-2-{[(2,6-Difluorophenyl)methyl]amino}cyclobutan-1-ol
Vue d'ensemble
Description
Trans-2-{[(2,6-Difluorophenyl)methyl]amino}cyclobutan-1-ol, or TDPACB, is a cyclic organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in various experiments and studies, including biochemical, physiological, and medicinal research. TDPACB has a unique structure and chemical properties that make it an attractive molecule for research.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Cyclobutane derivatives, including amino acids and diols, have been extensively studied for their unique structural characteristics and synthetic potential. The stereoselective synthesis of these compounds demonstrates the ability to create highly rigid structures, which can be incorporated into peptides and other molecular frameworks (Izquierdo et al., 2005; Pérez-Fernández et al., 2008). These findings are significant for the synthesis of cyclobutane-based compounds like trans-2-{[(2,6-Difluorophenyl)methyl]amino}cyclobutan-1-ol, highlighting the potential for creating novel, rigid structures with specific stereochemical configurations.
Biomedical Applications
Research into cyclobutane analogs of common biomolecules, such as GABA (gamma-aminobutyric acid), demonstrates the potential of cyclobutane derivatives in biomedical research. For example, cyclobutane analogs of GABA have been synthesized and evaluated for their biological activity, indicating that such compounds can mimic or modulate the activity of neurotransmitters in the brain (Allan et al., 1980). This suggests potential applications of cyclobutane derivatives, including trans-2-{[(2,6-Difluorophenyl)methyl]amino}cyclobutan-1-ol, in the development of new therapeutics targeting the central nervous system.
Material Science and Organic Chemistry
Cyclobutane derivatives have also been explored for their applications in material science and as intermediates in organic synthesis. The synthesis of novel cyclobutane-containing scaffolds has opened avenues for creating surfactants, gelators, and ligands for metal cations, with potential uses in biomedical and material science applications (Illa et al., 2019). This highlights the versatility of cyclobutane derivatives in various scientific fields, underscoring the potential utility of trans-2-{[(2,6-Difluorophenyl)methyl]amino}cyclobutan-1-ol in creating functional materials and novel chemical entities.
Propriétés
IUPAC Name |
(1R,2R)-2-[(2,6-difluorophenyl)methylamino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-8-2-1-3-9(13)7(8)6-14-10-4-5-11(10)15/h1-3,10-11,14-15H,4-6H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUUAOWFEYDJDJ-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=C(C=CC=C2F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCC2=C(C=CC=C2F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-{[(2,6-Difluorophenyl)methyl]amino}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,10,10-Trimethyl-5-(prop-2-yn-1-yl)-3,4,5-triazatricyclo[5.2.1.0^{2,6}]deca-2(6),3-diene](/img/structure/B1485549.png)
![6-(Pyridin-2-yl)-2,6-diazaspiro[3.4]octan-7-one dihydrochloride](/img/structure/B1485550.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485552.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-4-methylaniline](/img/structure/B1485554.png)
![1-[(1-fluorocyclopentyl)methyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B1485557.png)
![6-[(Piperidin-4-yl)methoxy]pyridine-2-carbonitrile hydrochloride](/img/structure/B1485561.png)
![tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate](/img/structure/B1485563.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-3,5-dimethylaniline](/img/structure/B1485564.png)
![(1R,2R)-2-fluoro-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B1485565.png)

![1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B1485568.png)
![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B1485570.png)
![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-amine](/img/structure/B1485571.png)
